molecular formula C11H13BrO2 B14032610 3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde

3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde

Cat. No.: B14032610
M. Wt: 257.12 g/mol
InChI Key: ISHQNELLHAYPTB-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and an isopropyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxy-5-(propan-2-yl)benzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde is unique due to the presence of both a bromine atom and an isopropyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in the synthesis of various compounds .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-bromo-2-methoxy-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H13BrO2/c1-7(2)8-4-9(6-13)11(14-3)10(12)5-8/h4-7H,1-3H3

InChI Key

ISHQNELLHAYPTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)OC)C=O

Origin of Product

United States

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